3-(9-Acridinylamino)-5-(hydroxymethyl)aniline
Overview
Description
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline, commonly known as Acriflavine, is a synthetic organic compound that belongs to the class of acridine dyes. It was first synthesized in 1912 by Paul Ehrlich and was initially used as an antiseptic and disinfectant. Later, it was found to have antitumor and antiviral properties, which led to its widespread use in scientific research.
Scientific Research Applications
DNA Interaction and Topoisomerase II Inhibition
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline, known as AHMA, is primarily researched for its interactions with DNA and its role as a topoisomerase II inhibitor. This compound, with its ability to bind to DNA in an intercalative manner, shows potential as an anti-cancer agent. A study conducted by Dong (2003) demonstrated AHMA's efficacy against murine leukemia and solid tumors. This research revealed the structural basis of AHMA's interaction with DNA, providing insights into its mechanism of action (Dong, 2003).
Development of Anticancer Derivatives
Further studies have focused on developing derivatives of AHMA for enhanced anticancer activity. Lee et al. (2009) investigated BO-0742, a derivative of AHMA, noting its selective toxicity to leukemia cells and solid tumors, even in drug-resistant strains (Lee et al., 2009). Additionally, Su (2002) reviewed a series of 9-anilinoacridine derivatives, including AHMA, for their potential in cancer therapy (Su, 2002).
Synthesis and Structure-Activity Relationships
The synthesis of AHMA derivatives and their structure-activity relationships have been a significant area of research. Su et al. (1995) explored various DNA-intercalating 9-anilinoacridines, assessing their cytotoxicity and antitumor efficacy (Su et al., 1995). Another study by Su et al. (1999) focused on AHMA-alkylcarbamates, demonstrating their enhanced potency compared to their parent compounds (Su et al., 1999).
Innovative Derivatives for Enhanced Efficacy
Research has also extended to innovative AHMA derivatives for improved anticancer activity. Rastogi et al. (2002) synthesized AHMA-EDTA conjugates to evaluate their antitumor and DNA cleavage activities (Rastogi et al., 2002). Bacherikov et al. (2005) developed 5-(9-acridinylamino)anisidine derivatives, studying their cytotoxic inhibition of tumor cells and interactions with DNA (Bacherikov et al., 2005).
Exploration of Metabolic Pathways
Understanding the metabolic pathways of AHMA and its derivatives is crucial for developing effective cancer treatments. Shoemaker et al. (1982) identified the principal biliary metabolite of a related compound, contributing to the knowledge of how these compounds are processed in the body (Shoemaker et al., 1982).
properties
IUPAC Name |
[3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-14-9-13(12-24)10-15(11-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-11,24H,12,21H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHMAFXYHPHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327555 | |
Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol | |
CAS RN |
154310-42-6 | |
Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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